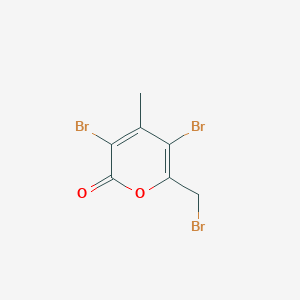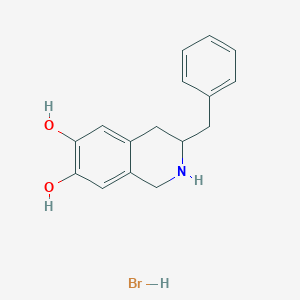
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide is a compound belonging to the class of tetrahydroisoquinolines, which are alkaloids frequently found in human body fluids and tissues, including the brain . These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which cyclizes N-(haloalkyl)aryl derivatives . Another approach is the Pictet-Spengler reaction, which involves the condensation of biogenic amines with electrophilic carbonyl compounds . Industrial production methods often utilize these reactions due to their efficiency and scalability .
Chemical Reactions Analysis
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) for oxidation, and sodium borohydride (NaBH₄) for reduction . Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its neuroprotective and neurorestorative properties . In medicine, it is being investigated for its potential use in treating neurodegenerative disorders such as Parkinson’s disease . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide involves its interaction with various molecular targets and pathways. It has been shown to induce cell death via apoptosis by elevating the level of the pro-apoptotic protein Bax and decreasing the concentration of the anti-apoptotic protein Bcl-xl . Additionally, it can reduce the activity of tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dopamine, which is implicated in different nervous system diseases .
Comparison with Similar Compounds
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide can be compared with other similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and other tetrahydroisoquinoline derivatives . These compounds share structural similarities and exhibit similar biological activities, but this compound is unique in its specific neuroprotective and neurorestorative properties .
Properties
CAS No. |
141418-53-3 |
|---|---|
Molecular Formula |
C16H18BrNO2 |
Molecular Weight |
336.22 g/mol |
IUPAC Name |
3-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H17NO2.BrH/c18-15-8-12-7-14(6-11-4-2-1-3-5-11)17-10-13(12)9-16(15)19;/h1-5,8-9,14,17-19H,6-7,10H2;1H |
InChI Key |
UMAHEVLAJQKXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=CC(=C(C=C21)O)O)CC3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


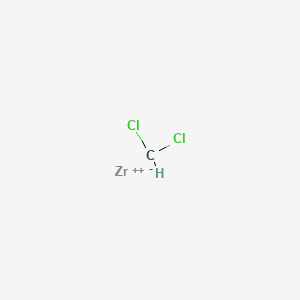

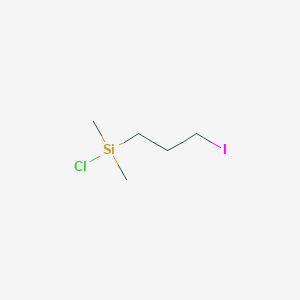
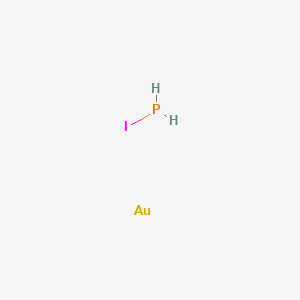

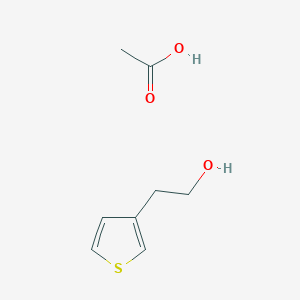
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)


![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
